molecular formula C16H13N5O2 B4807222 7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4807222
M. Wt: 307.31 g/mol
InChI Key: YPXYIVZNMWIDPI-UHFFFAOYSA-N
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Description

7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, which is known for its versatility in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-methoxybenzylamine with a suitable pyrimidine derivative, followed by cyclization and functionalization steps to introduce the triazole ring and other substituents. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one apart is its specific substitution pattern, which can confer unique biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .

Biological Activity

7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the broader class of triazolopyrimidine derivatives, which are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Structural Characteristics

The molecular formula of this compound is C15H13N5OC_{15}H_{13}N_5O with a molecular weight of approximately 285.30 g/mol. The compound features a complex arrangement of heterocycles that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It interacts with specific kinases involved in cell signaling pathways critical for cell proliferation and survival. The inhibition of these kinases can lead to the suppression of tumor growth and metastasis.

Key Targets

  • Dihydrofolate Reductase (DHFR) : Involved in nucleotide synthesis and is a common target for anticancer drugs.
  • Tyrosine Kinases : Such as the Abelson tyrosine kinase (Abl) and various mitogen-activated protein kinases (MAPKs), which play significant roles in cancer progression and cellular signaling.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against different cancer cell lines. Below is a summary table of its activity:

Cell Line IC50 (µM) Mechanism
A5491.05 ± 0.17Inhibition of c-Met signaling
MCF-71.28 ± 0.25Induction of apoptosis
HeLa0.98 ± 0.08Cell cycle arrest

Case Studies

  • In Vitro Studies : Research conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in significant growth inhibition due to its ability to induce apoptosis and arrest the cell cycle at the G0/G1 phase.
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to the active sites of targeted kinases such as c-Met and Abl. This binding affinity correlates with its observed biological activity.

Pharmacological Potential

The compound's diverse biological activities suggest several potential therapeutic applications:

  • Cancer Therapy : As a kinase inhibitor, it holds promise for treating various cancers characterized by aberrant kinase activity.
  • Anti-inflammatory Applications : Its structural similarity to other anti-inflammatory agents indicates potential use in inflammatory diseases.

Properties

IUPAC Name

11-[(2-methoxyphenyl)methyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-23-14-5-3-2-4-11(14)9-20-7-6-13-12(15(20)22)8-17-16-18-10-19-21(13)16/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXYIVZNMWIDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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7-(2-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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